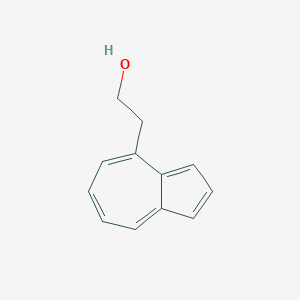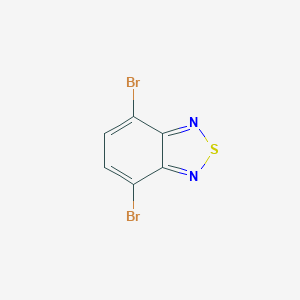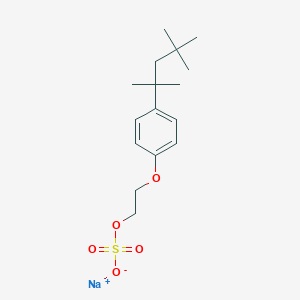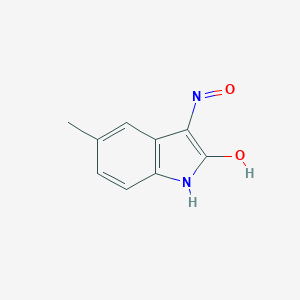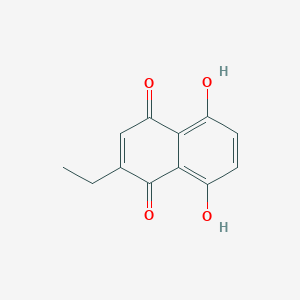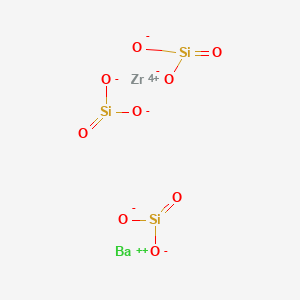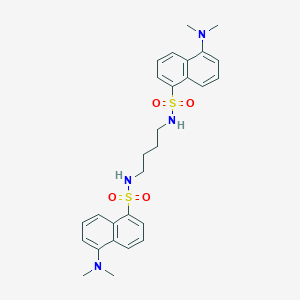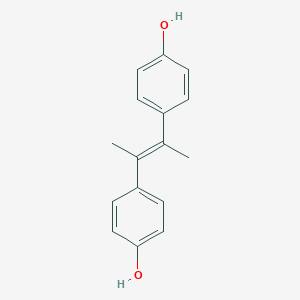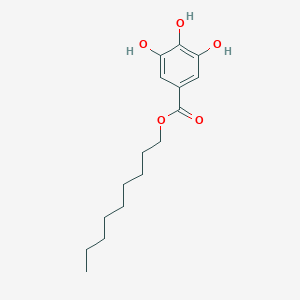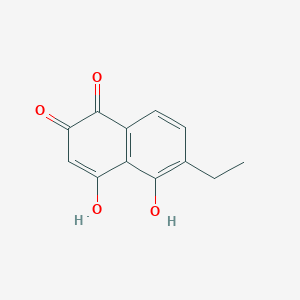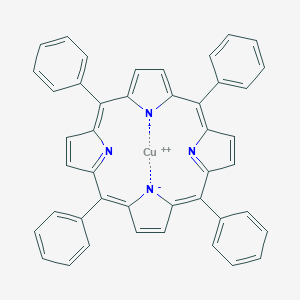
Copper;5,10,15,20-tetraphenyl-21,23-dihydroporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;5,10,15,20-tetraphenyl-21,23-dihydroporphyrin is a complex molecule that falls under the category of porphyrins, which are organic compounds playing crucial roles in various biological and chemical processes. These compounds are known for their ability to bind metals, which alters their chemical and physical properties significantly.
Synthesis Analysis
Synthesis of copper complexes with porphyrin derivatives involves a variety of methods, including reactions with metal acetates and chlorides in specific solvents. These processes yield copper porphyrinates, which are characterized by their unique electronic and structural properties. Techniques such as spectrophotometry are used to confirm the formation of these complexes (Chizhova et al., 2017).
Molecular Structure Analysis
The molecular structure of copper porphyrins is determined using techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These analyses reveal the coordination behavior of the copper ions within the porphyrin ring, providing insights into the electronic structure and bonding patterns of the complexes (Ghosh & Ravikanth, 2012).
Chemical Reactions and Properties
Copper porphyrins participate in various chemical reactions, including reversible redox processes. These compounds exhibit unique behaviors in solution, such as fluxional behavior and stability under certain conditions, which are crucial for their application in catalysis and other chemical transformations (Ghosh & Ravikanth, 2012).
Physical Properties Analysis
The physical properties of copper porphyrins, including their absorption spectra, are significantly influenced by the presence of metal ions. Spectroscopic techniques like UV-Vis and IR spectroscopy are used to study these properties, revealing details about the electronic transitions and the nature of the complexes formed (Ghosh & Ravikanth, 2012).
Chemical Properties Analysis
Copper porphyrins demonstrate a range of chemical properties, including electron-deficient nature and stability under protonation. These properties are explored through electrochemical techniques and reactions with different chemical agents, which help in understanding the reactivity and potential applications of these complexes (Ghosh & Ravikanth, 2012).
Aplicaciones Científicas De Investigación
Nanomaterial Applications
Copper nanoparticles have been recognized for their potential in environmental and biomedical applications due to their antimicrobial properties and ability to induce oxidative stress responses in plants and animals. These nanoparticles show promise as drug delivery agents in cancer therapy, reflecting the broad scope of copper's utility in advancing medical and environmental health solutions (T. Ameh & C. Sayes, 2019).
Tissue Engineering
In the field of bone and cartilage tissue engineering, copper's essential role in physiological activities has led to its increased use. Copper-based biomaterials, including pure copper, copper ions, and copper nanoparticles, have been developed to enhance osteogenesis, chondrogenesis, and angiogenesis, showcasing copper's critical role in the regeneration and repair of tissues (Yufeng Wang, Wei Zhang, & Q. Yao, 2021).
Antimicrobial and Antibacterial Applications
Copper-doped biomaterials exhibit significant antibacterial functions, which make them excellent candidates for orthopedic applications, such as implant coatings or biodegradable bone substitutes. By promoting blood vessel growth and new bone formation, copper contributes to the improved bio-integration of biomaterials, highlighting its potential to limit the development of antibiotic resistance and support healing processes (Aurélie Jacobs et al., 2020).
Environmental Applications
The review on copper's role in environmental applications, such as its use in agricultural practices and the consequent need for sustainable management strategies to mitigate its accumulation in the soil, underscores the importance of balancing copper's beneficial uses with its potential long-term environmental impacts. Strategies for reducing copper input in agriculture include innovative formulations, optimization of dosages, and the exploration of natural alternatives to copper-based products (A. L. Torre, Valeria Iovino, & F. Caradonia, 2018).
Propiedades
IUPAC Name |
copper;5,10,15,20-tetraphenyl-21,23-dihydroporphyrin |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30N4.Cu/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28,45,48H;/q;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWXRCGBXCQIAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3.[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H30CuN4+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135741320 | |
CAS RN |
14172-91-9 |
Source


|
| Record name | [5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-N21,N22,N23,N24]copper | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


